N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimido[5,4-b]indole derivative characterized by:
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5O4S/c25-14-5-7-15(8-6-14)26-20(31)13-35-24-28-21-18-3-1-2-4-19(18)27-22(21)23(32)29(24)16-9-11-17(12-10-16)30(33)34/h1-12,27H,13H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKKYGJEKDUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure includes a pyrimidine moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 4-nitrophenyl groups enhances its pharmacological properties. The molecular formula is , indicating the presence of key functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing pyrimidine derivatives exhibit notable antimicrobial properties. For instance, a study evaluated various pyrimidine-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyrimidine ring significantly improved antibacterial activity. Specifically, compounds with electron-withdrawing groups demonstrated enhanced potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 12 | S. aureus |
| Compound B | 8 | E. coli |
| N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-... | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that similar pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, a related compound showed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
Case Study: Cytotoxicity Evaluation
In a recent study, the cytotoxic effects of several pyrimidine derivatives were assessed using MTT assays on various cancer cell lines:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| HeLa (Cervical) | 5 | N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-... |
| MCF7 (Breast) | 10 | N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-... |
| A549 (Lung) | 7 | N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-... |
The mechanism by which this compound exerts its biological effects is likely multifactorial. It may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interference with DNA Replication : The pyrimidine moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Chemical Reactions Analysis
Key Chemical Reactions and Conditions
The compound participates in reactions primarily involving its thioether (-S-), acetamide, and aromatic nitro/fluoro groups.
Thioether Oxidation
The sulfur atom in the thioether linkage is susceptible to oxidation. Hydrogen peroxide in the presence of Fe³⁺ generates reactive oxygen species, leading to sequential formation of sulfoxide (via one-electron transfer) and sulfone (via further oxidation). Ethanol acts as a stabilizing solvent to prevent over-oxidation.
Acetamide Hydrolysis
Under acidic conditions (HCl), the acetamide undergoes protonation at the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water to yield acetic acid derivatives. In basic media (NaOH), deprotonation forms a resonance-stabilized carboxylate intermediate.
Nitrophenyl Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting other functional groups. This reaction is critical for generating bioactive intermediates .
Comparative Reactivity with Structural Analogs
The nitrophenyl and fluorophenyl substituents significantly alter reactivity compared to analogs like N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide :
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Electron-Withdrawing Effects : The -NO₂ group enhances electrophilicity at the pyrimidoindole core, accelerating nucleophilic attacks.
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Fluorine’s Role : The -F group increases lipophilicity and stabilizes aromatic rings via inductive effects, slowing electrophilic substitution.
Antimicrobial Derivatives
Alkylation of the fluorophenyl group with methyl iodide produces methoxy derivatives, showing enhanced activity against E. coli and S. aureus (MIC: 1.8–4.7 μM) .
Anticancer Precursors
Reduction of the nitro group to -NH₂ generates intermediates for kinase inhibitors. For example, analogs with aminophenyl groups exhibit IC₅₀ values <1 μM against HT-29 colon cancer cells .
Experimental Challenges and Optimizations
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitutions but require strict moisture control.
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Catalyst Efficiency : Cu(I) catalysts (e.g., CuI) enhance coupling reactions involving the pyrimidine ring but may necessitate ligand additives.
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Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating pure products .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs, highlighting key substituents and molecular properties:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitrophenyl group enhances electrophilicity and may improve binding to polar residues in biological targets compared to methyl or methoxy groups .
- Lipophilicity: The 4-trifluoromethoxy group in increases hydrophobicity (logP ~3.5), while the target compound’s -NO2 and -F groups balance polarity and membrane permeability.
- Synthetic Accessibility: Methyl and methoxy-substituted analogs (e.g., ) are typically synthesized via milder conditions (e.g., nucleophilic substitution), whereas nitro and fluorinated derivatives require controlled nitration/fluorination steps .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Prepare the pyrimido[5,4-b]indole core by cyclizing substituted indole derivatives with thiourea or nitrophenyl precursors under microwave-assisted conditions (e.g., DMSO:H₂O solvent, CuI catalyst, and N,N-dimethylethylenediamine as a ligand) .
- Step 2: Introduce the thioacetamide moiety via coupling reactions. For example, react the core intermediate with 2-chloroacetamide derivatives using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and triethylamine in DMF at room temperature .
- Step 3: Purify intermediates via silica gel chromatography and confirm purity using HPLC (>95% purity recommended for biological assays) .
Basic: How can spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Identify key signals:
- HRMS: Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) with mass accuracy <5 ppm. For example, a calculated mass of 461.2006 vs. observed 461.2010 .
Advanced: How to optimize reaction yields for the thioacetamide linkage?
Methodological Answer:
Key variables to optimize:
- Catalyst: Use CuI (1–2 mol%) with microwave irradiation (80–100°C, 30–60 min) to enhance coupling efficiency .
- Solvent: DMF or DMSO:H₂O (4:1) improves solubility of aromatic intermediates.
- Workup: Precipitate crude product in ice-cold water to remove unreacted reagents before column chromatography .
Advanced: How to resolve tautomeric forms in the pyrimidoindole core?
Methodological Answer:
- NMR Titration: Monitor NH proton signals (e.g., δ 10–13 ppm) in DMSO-d₆. A 50:50 amine/imine ratio, as seen in similar compounds, suggests tautomerization .
- X-ray Crystallography: Use SHELXL for refinement to confirm dominant tautomeric form in the solid state .
Advanced: What in vitro assays evaluate TLR4 modulation activity?
Methodological Answer:
- HEK-Blue hTLR4 Assay: Transfect HEK293 cells with TLR4/MD2/CD14 and SEAP reporter. Measure NF-κB activation via SEAP activity (OD 650 nm) after 24-h exposure to the compound .
- Dose-Response: Test concentrations (0.1–100 µM) and calculate EC₅₀ using GraphPad Prism. Include LPS as a positive control .
Advanced: Designing SAR studies for substituent effects
Methodological Answer:
- Variations: Synthesize analogs with substituents on the 4-fluorophenyl (e.g., Cl, OMe) and 4-nitrophenyl (e.g., CF₃, CN) groups.
- Biological Testing: Compare TLR4 activity and solubility (logP via HPLC). For example, bulky substituents (e.g., naphthyl) may enhance potency but reduce solubility .
Data Contradiction: Addressing batch-to-batch biological variability
Methodological Answer:
- Purity Check: Re-analyze batches via HPLC and HRMS to rule out impurities.
- Assay Conditions: Standardize cell passage number, serum concentration, and LPS contamination checks.
- Stereochemistry: Confirm no racemization during synthesis (e.g., chiral HPLC if applicable) .
Structural Analysis: Crystallographic methods for conformation determination
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Apply SHELXL-2018 for least-squares refinement. Key parameters: R1 < 5%, wR2 < 15%, and goodness-of-fit ~1.0 .
Computational Modeling: Docking studies for TLR4 interaction prediction
Methodological Answer:
- Software: Use AutoDock Vina with TLR4/MD2 crystal structure (PDB: 3FXI).
- Parameters: Set grid box to cover the MD2 binding pocket. The nitro group may form π-π interactions with Phe126, while the fluorophenyl group could occupy hydrophobic regions .
Stability: Key factors affecting compound stability
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
